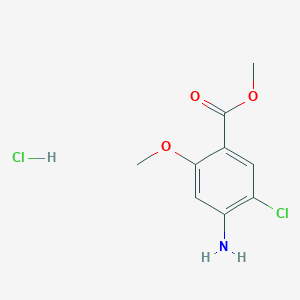
Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride
Cat. No. B018189
Key on ui cas rn:
130312-40-2
M. Wt: 252.09 g/mol
InChI Key: KUFDIVILMYFZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04935511
Procedure details


A suspension of 30 g (0.15 mol) of 2-methoxy-4-amino-5-chlorobenzoic acid in 500 ml methanol is cooled to 0° and the mixture treated with gaseous HCl for 30 minutes. After all the acid dissolves the solution is evaporated to dryness to obtain methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride which is used directly in the next step.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([Cl:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].Cl.[CH3:15]O>>[ClH:13].[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([Cl:13])=[CH:8][C:4]=1[C:5]([O:7][CH3:15])=[O:6] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=O)O)C=C(C(=C1)N)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to 0°
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After all the acid dissolves the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC1=C(C(=O)OC)C=C(C(=C1)N)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
